2-(piperidine-1-sulfonyl)acetic acid
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Overview
Description
2-(Piperidine-1-sulfonyl)acetic acid is a compound that features a piperidine ring attached to a sulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, which is then reacted with sodium acetate to yield 2-(piperidine-1-sulfonyl)acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidine-1-sulfonyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(piperidine-1-sulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidine-1-sulfonyl)anilino (oxo)acetic acid: Similar structure but with an aniline group.
2-Fluoro-6-(piperidine-1-sulfonyl)anilino (oxo)acetic acid: Contains a fluorine atom and an aniline group.
Uniqueness
2-(Piperidine-1-sulfonyl)acetic acid is unique due to its specific combination of a piperidine ring, sulfonyl group, and acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
78374-12-6 |
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Molecular Formula |
C7H13NO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-piperidin-1-ylsulfonylacetic acid |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)6-13(11,12)8-4-2-1-3-5-8/h1-6H2,(H,9,10) |
InChI Key |
JORHSPLICVVGSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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